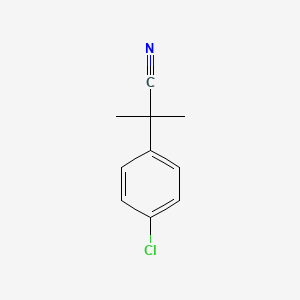

2-(4-Chlorophenyl)-2-methylpropanenitrile

Description

2-(4-Chlorophenyl)-2-methylpropanenitrile is a nitrile-containing organic compound characterized by a central branched carbon chain (2-methylpropane backbone) attached to a 4-chlorophenyl group. Its molecular formula is C₁₀H₁₀ClN, with a molecular weight of 179.65 g/mol.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOLYABRQATDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273651 | |

| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30568-32-2 | |

| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30568-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α,α-dimethylbenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 4-chlorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+AcetonitrileBasethis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Electrophilic Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Electrophilic Aromatic Substitution: Nitrating agents (e.g., HNO3/H2SO4), sulfonating agents (e.g., SO3/H2SO4)

Major Products

Hydrolysis: 2-(4-Chlorophenyl)-2-methylpropanoic acid or 2-(4-Chlorophenyl)-2-methylpropanamide

Reduction: 2-(4-Chlorophenyl)-2-methylpropanamine

Electrophilic Aromatic Substitution: Various substituted derivatives of the 4-chlorophenyl group

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can also undergo metabolic transformations, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-2-methylpropanenitrile and related nitrile derivatives:

Key Differences and Implications

Functional Group Complexity: Procyazine incorporates a triazine ring and cyclopropylamino group, enhancing its herbicidal activity by targeting plant acetolactate synthase (ALS) enzymes . In contrast, the simpler structure of this compound lacks these moieties, limiting its direct pesticidal utility. Myclobutanil contains a triazole ring, which inhibits fungal ergosterol biosynthesis, making it a potent fungicide . The absence of heterocyclic systems in the target compound suggests divergent biological targets.

Chain Length and Substituents: 2-(4-Chlorophenyl)hexanenitrile’s linear hexane chain increases hydrophobicity compared to the branched propane backbone of the target compound. This property may enhance its penetration into plant cuticles in agrochemical formulations .

Solubility and Stability: The hydrochloride salt form of 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile () improves water solubility, making it suitable for pharmaceutical formulations. The target compound, lacking ionizable groups, is likely less soluble in aqueous media . Myclobutanil’s triazole ring improves photostability compared to simpler nitriles, a critical factor in outdoor agricultural use .

Application Contexts

- Agrochemicals : Compounds like procyazine and myclobutanil are optimized for specific biological targets (e.g., ALS inhibition or ergosterol biosynthesis), whereas the target compound may serve as a synthetic intermediate for such molecules .

- Pharmaceuticals: The dimethylamino-substituted derivative () highlights the role of nitriles in drug discovery, particularly in modulating pharmacokinetic properties .

- Specialty Chemicals: The trimethylsilyl-modified nitrile () demonstrates adaptability in organometallic chemistry and advanced material synthesis .

Biological Activity

2-(4-Chlorophenyl)-2-methylpropanenitrile, also known by its CAS number 30568-32-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chlorophenyl group attached to a nitrile functional group. Its molecular formula is . The presence of the chlorophenyl moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 values for these effects were determined to be in the micromolar range, suggesting significant potency against cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.

- Alteration of Cell Cycle Dynamics : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G1 phase, preventing further progression and proliferation of cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines highlighted the cytotoxic effects of this compound. MCF-7 cells treated with varying concentrations showed a dose-dependent decrease in viability, with an IC50 value calculated at approximately 15 µM after 48 hours of exposure.

Data Summary

| Biological Activity | Target Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC: 64 |

| Antimicrobial | Escherichia coli | Growth inhibition | MIC: 128 |

| Cytotoxicity | MCF-7 (breast cancer) | Induced apoptosis | IC50: 15 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.